molecular formula C16H16N2O2 B13723601 (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B13723601
M. Wt: 268.31 g/mol
InChI Key: RXTBSTKXJOTBQR-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. This reaction forms the benzimidazole ring through a cyclization process.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the benzimidazole core.

    Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxy group or the benzimidazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation Products: Benzaldehyde derivatives, benzoic acids.

    Reduction Products: Benzylamines, reduced benzimidazole derivatives.

    Substitution Products: Various functionalized benzimidazole derivatives.

Scientific Research Applications

(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyloxy and hydroxymethyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-(Substituted-phenyl)benzimidazole: Similar structure with various substituents on the phenyl ring, offering different biological properties.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A related compound with a ketone group instead of the hydroxymethyl group.

Uniqueness

  • The presence of the benzyloxy group in (6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol provides unique electronic and steric properties, enhancing its interaction with biological targets.
  • The hydroxymethyl group offers additional sites for chemical modification, allowing for the development of derivatives with tailored properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(1-methyl-6-phenylmethoxybenzimidazol-2-yl)methanol

InChI

InChI=1S/C16H16N2O2/c1-18-15-9-13(7-8-14(15)17-16(18)10-19)20-11-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3

InChI Key

RXTBSTKXJOTBQR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N=C1CO

Origin of Product

United States

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